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Glyco-diosgenin

Cat. No.: B8134288
M. Wt: 1165.3 g/mol
InChI Key: LKBFXDNKNZXHHW-OWZYDGQDSA-N
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Description

Overview of Steroidal Saponins (B1172615) and Sapogenins in Contemporary Research

Contemporary research into steroidal saponins and their sapogenins is extensive, driven by their diverse biological activities and potential applications in various fields, including pharmaceuticals, food, cosmetics, and agriculture. greenskybio.comresearchgate.net These compounds have demonstrated a wide spectrum of pharmacological properties, such as anti-inflammatory, antioxidant, anticancer, antidiabetic, neuroprotective, and antimicrobial effects. researchgate.netnih.govresearchgate.netnih.gov

Steroidal saponins are primarily found in monocotyledonous plant families like Dioscoreaceae, Asparagaceae, and Liliaceae, although they also occur in some eudicots. uj.edu.plmdpi.com The structural diversity among steroidal saponins arises from variations in the aglycone structure, the number and type of sugar units, and the positions of glycosylation. mdpi.com

Current research trends highlight the potential of steroidal saponins in areas such as:

Therapeutics Development: Investigating their anti-cancer properties through mechanisms like inducing apoptosis and modulating signaling pathways. greenskybio.comnih.govnih.gov Their anti-inflammatory effects are also being explored for treating various inflammatory diseases. greenskybio.comresearchgate.net

Food and Beverage Industry: Utilizing their emulsifying, stabilizing, and foaming properties as natural additives. greenskybio.comresearchgate.net

Agriculture: Exploring their roles in plant defense against pests and pathogens, suggesting potential as natural biofungicides and bioherbicides. mdpi.commdpi.com

Drug Delivery Systems: Their ability to form complexes with drugs is being investigated for enhancing drug delivery. researchgate.net

Despite promising preclinical findings, challenges remain in fully understanding the mechanisms of action, identifying direct molecular targets, and conducting in-depth clinical studies to validate therapeutic efficacy. researchgate.netnih.gov

Historical Trajectory of Diosgenin (B1670711) Academic Inquiry

Diosgenin, the aglycone precursor of glyco-diosgenin, has a significant historical trajectory in academic inquiry, particularly due to its role as a key intermediate in the synthesis of steroid hormones. Diosgenin was first isolated in the 1930s from the rhizomes of Dioscorea tokoro. ashs.orgacs.orgoup.com Its molecular structure and botanical occurrences were subsequently reported. ashs.org

A pivotal point in diosgenin research was the discovery of its application in the synthesis of cortisone (B1669442) and other steroid drugs in the mid-20th century. nih.gov This spurred significant interest and research into Dioscorea species (wild yams), which are rich sources of diosgenin. mdpi.comnih.govwikipedia.org For several decades, diosgenin was a much-sought-after intermediate for the commercial synthesis of corticosteroids, progesterone, and other steroid products. ashs.orgwikipedia.org This demand even led to attempts at plantation production of Dioscorea species. ashs.org

However, by the 1980s, alternative sources for steroid synthesis, such as stigmasterol (B192456) and sitosterol (B1666911) derived from soya oil processing, became available due to advancements in microbial fermentation technology, leading to a decline in the large-scale cultivation of Dioscorea for diosgenin production. ashs.org

Despite this shift in industrial synthesis, academic interest in diosgenin has persisted and expanded beyond its role as a precursor. Recent decades have seen increased research into the direct pharmacological benefits of diosgenin, including its activities against metabolic diseases, inflammatory conditions, and cancer. nih.govacs.org Reviews in the past decade have summarized the progress in understanding diosgenin's pharmacology and analytical methodologies. acs.org

Scope and Significance of Current this compound Research Landscapes

The current research landscape for this compound is primarily focused on its application as a synthetic surfactant and detergent, particularly in the field of membrane protein research. biotrend-usa.commedchemexpress.comglpbio.comchemsrc.com Integral membrane proteins are crucial for cellular functions and are significant targets for drug development, but their study is challenging due to their nature. lubio.chmemtein.com Maintaining these proteins in a stable, native state outside the lipid bilayer is essential for structural and functional analysis. memtein.com

This compound (GDN) has gained attention as a valuable tool for the solubilization, purification, and structural determination of membrane proteins. lubio.chmoleculardimensions.commemtein.com It is considered a synthetic analogue to the natural steroidal saponin (B1150181) digitonin (B1670571), which has been traditionally used for membrane protein extraction but suffers from drawbacks like inhomogeneity and potential toxic byproducts. lubio.chmoleculardimensions.comiucr.org

The significance of this compound in current research is highlighted by its increasing use in single-particle cryo-electron microscopy (cryo-EM) studies of membrane proteins. moleculardimensions.combiotrend-usa.commedchemexpress.comglpbio.comchemsrc.comiucr.orgnih.gov GDN has been shown to be effective at stabilizing a wide range of membrane proteins, and its compatibility with techniques like the lipid cubic phase (LCP) method for crystallization has been demonstrated. moleculardimensions.comiucr.org

Research findings indicate that this compound can confer enhanced stability to membrane proteins in solution compared to some conventional detergents. researchgate.net Studies have shown GDN's ability to solubilize and purify specific membrane protein complexes, such as the twin-arginine translocation BC (TatBC) complex. medchemexpress.comglpbio.comchemsrc.commedchemexpress.comtargetmol.com

The use of GDN in membrane protein structural studies has seen a notable increase in recent years, with a growing number of diverse membrane protein classes being characterized using this detergent. memtein.comnih.gov This underscores its significance as a valuable tool facilitating advancements in understanding the structure and function of these important biomolecules.

Research Findings Examples:

CompoundApplication in StudyKey FindingSource
This compoundSolubilization and purification of TatBC complexEffectively solubilizes and purifies the complex. medchemexpress.comglpbio.comchemsrc.commedchemexpress.comtargetmol.com medchemexpress.com
This compoundMembrane protein structural studies (cryo-EM)Compatible with cryo-EM and enhances stability of various membrane proteins. moleculardimensions.commemtein.comiucr.orgnih.govresearchgate.net researchgate.net
This compoundCompatibility with lipid cubic phase (LCP)Tolerated by the lipid cubic phase at concentrations relevant for membrane protein studies. moleculardimensions.comiucr.org moleculardimensions.com
DiosgeninBioconversion by Yarrowia lipolyticaBioconversion produced glycosylated derivatives (e.g., protodioscin, soyasaponin I) with enhanced antioxidant, antifungal, and herbicidal activities. mdpi.com mdpi.com

This table illustrates specific instances of this compound's utility in membrane protein research and provides an example of research involving the bioconversion of its precursor, diosgenin, to yield compounds with enhanced bioactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H92O25 B8134288 Glyco-diosgenin

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-4-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxybutoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H92O25/c1-24-7-13-56(74-21-24)25(2)37-32(81-56)16-31-29-6-5-27-15-28(8-11-54(27,3)30(29)9-12-55(31,37)4)71-14-10-26(22-72-50-46(69)42(65)48(35(19-59)77-50)79-52-44(67)40(63)38(61)33(17-57)75-52)23-73-51-47(70)43(66)49(36(20-60)78-51)80-53-45(68)41(64)39(62)34(18-58)76-53/h5,24-26,28-53,57-70H,6-23H2,1-4H3/t24-,25+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37+,38-,39-,40+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54+,55+,56-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBFXDNKNZXHHW-OWZYDGQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OCCC(COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)COC9C(C(C(C(O9)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)OCCC(CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H92O25
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1165.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Biosynthesis of Diosgenin and Its Glycosides

Botanical Sources and Phytogeographical Distribution

Diosgenin (B1670711) and its glycosides are found in a variety of plant families and species across different geographical regions.

Identification of Key Plant Families (e.g., Dioscoreaceae, Solanaceae)

Diosgenin is widely distributed in several plant families. Key families known to contain diosgenin include Agavaceae, Amaryllidaceae, Dioscoreaceae, Leguminosae, Liliaceae, Rhamnaceae, Scrophulariaceae, and Solanaceae nih.govijcpa.inresearchgate.netsciresliterature.orgscribd.com. The genus Dioscorea, belonging to the Dioscoreaceae family, is considered a primary source of diosgenin nih.govijcpa.in.

Species-Specific Variations in Glycoside Content and Accumulation

The content and types of diosgenin saponins (B1172615) can vary significantly between different plant species and even within the same genus. For instance, over 190 diosgenin saponins have been identified in Dioscorea plants, but only 137 species of Dioscorea are reported to contain them oup.com. Furthermore, only 41 Dioscorea species have been found to contain more than 1% diosgenin oup.com. Species like Dioscorea zingiberensis, Dioscorea panthaica, and Dioscorea nipponica exhibit different numbers and contents of diosgenin saponins oup.com. Dioscorea zingiberensis is particularly noted for its high diosgenin and diosgenin saponin (B1150181) content, reaching up to 16.15% of dry weight in some instances oup.com.

Variations in diosgenin content have also been observed in other plants like Trigonella foenum-graecum (fenugreek), with studies showing a wide range of concentrations across different genotypes frontiersin.org. For example, diosgenin concentrations in fenugreek genotypes have been reported to range from 0.097% to 1.90% depending on the study and genotype frontiersin.org.

Within a single plant, the accumulation of diosgenin can also vary depending on the organ and developmental stage. Studies on fenugreek have shown that leaves tend to have the highest content of diosgenin compared to stems and roots plantsjournal.com. The accumulation of diosgenin glycosides, the storage form, often occurs in rhizomes, seeds, and flowers plantsjournal.com.

Here is a table illustrating species-specific variations in diosgenin content based on available data:

Plant SpeciesFamilyDiosgenin Content (% Dry Weight or µg/g)Source/Notes
Dioscorea zingiberensisDioscoreaceaeUp to 16.15% (dry weight)Particularly rich source oup.com
Dioscorea spp.Dioscoreaceae> 1% in 41 out of 137 speciesGeneral observation across the genus oup.com
Trigonella foenum-graecumLeguminosae0.097% - 1.90%Varies significantly by genotype and environment frontiersin.org
Urochloa hybridPoaceae15 - 1972 µg/g (average 505 µg/g)Varies by season and location preprints.org
Urochloa decumbensPoaceae50 - 1207 µg/g (average 361 µg/g)Varies by season and location preprints.org
Urochloa brizanthaPoaceae68 - 735 µg/g (average 301 µg/g)Varies by season and location preprints.org
Urochloa humidicolaPoaceaeND - 732 µg/g (average 187 µg/g)Varies by season and location preprints.org
Urochloa dictyoneuraPoaceaeND - 521 µg/g (average 73 µg/g)Varies by season and location preprints.org

Note: ND indicates not detectable.

Environmental and Agronomic Factors Influencing Biosynthesis within Plant Systems

The biosynthesis and accumulation of diosgenin in plants are influenced by various environmental and agronomic factors. These factors can lead to significant differences in the production of secondary metabolites like diosgenin frontiersin.orgnih.govd-nb.info.

Environmental conditions such as temperature, light, soil nutrients, and water availability play a crucial role frontiersin.orgnih.govd-nb.info. For example, studies on fenugreek have shown that irrigated conditions generally result in higher diosgenin content compared to non-irrigated conditions frontiersin.orgfrontiersin.orgnih.gov. Drought stress has been observed to decrease diosgenin levels, potentially due to altered gene expression and enzyme activity involved in its biosynthesis frontiersin.org. Annual precipitation and annual mean radiation have been identified as important climatic factors influencing the distribution of diosgenin-containing Dioscorea species researchgate.net.

Agronomic practices, including the season of planting or harvesting and cultural practices, can also impact diosgenin yield researchgate.net. While research on the specific effects of agronomic practices on diosgenin content in fenugreek is relatively scarce, the variability observed across different environments highlights their influence frontiersin.org. Factors like optimal temperature and slightly alkaline pH have been shown to be conducive to higher diosgenin production in microbial biocatalysis systems, suggesting that these factors could also be relevant in plant systems mdpi.com. Plant growth regulators have also been investigated, with some studies indicating that certain regulators can increase diosgenin content plantsjournal.com.

Elucidation of Diosgenin Biosynthetic Pathways

The biosynthesis of diosgenin in plants is a complex process involving multiple enzymatic steps. The pathway originates from isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are five-carbon isoprene (B109036) units nih.govfrontiersin.orgbiorxiv.org. These precursors are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway nih.govfrontiersin.orgbiorxiv.org.

Involvement of Mevalonate (MVA) Pathway

The mevalonate (MVA) pathway is a well-established route for the biosynthesis of isoprenoids, including sterols which serve as precursors for diosgenin nih.govfrontiersin.orgbiorxiv.org. This pathway primarily occurs in the cytoplasm nih.gov. Acetyl-coenzyme A is the initial substrate for the MVA pathway nih.govmdpi.com. Through a series of enzymatic reactions, acetyl-CoA is converted to IPP and DMAPP nih.govfrontiersin.org. Key enzymes in the MVA pathway include HMGR (3-hydroxy-3-methylglutaryl-CoA reductase), which is considered a rate-limiting enzyme controlling carbon flux through this route frontiersin.orgbiorxiv.org. Farnesyl pyrophosphate is then formed from IPP and DMAPP by farnesyl diphosphate synthase (FPS) nih.gov. Squalene (B77637) synthase (SS) and squalene epoxidase (SE) convert farnesyl pyrophosphate into 2,3-oxysqualene nih.gov. The cyclization of 2,3-oxidosqualene (B107256) is a crucial step, leading to the formation of cycloartenol (B190886), a precursor for sterols nih.govbiorxiv.orgmdpi.com. While cholesterol was previously considered a primary precursor for diosgenin, recent studies suggest that in some plants like fenugreek, diosgenin biosynthesis might be more associated with 24-alkylated sterols like campesterol (B1663852) rather than cholesterol frontiersin.orgfrontiersin.org.

Role of Methylerythritol 4-Phosphate (MEP) Pathway

The methylerythritol 4-phosphate (MEP) pathway is another route for the synthesis of IPP and DMAPP nih.govfrontiersin.orgbiorxiv.org. This pathway is localized in plastids nih.govbiorxiv.orgcas.cz. The MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as starting materials nih.gov. Similar to the MVA pathway, the MEP pathway produces IPP and DMAPP nih.govfrontiersin.org. Key enzymes in the MEP pathway include DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase), which also plays a role in controlling carbon flux frontiersin.orgbiorxiv.org.

While the MVA pathway was initially believed to be the primary source of precursors for diosgenin biosynthesis, evidence suggests that the MEP pathway also contributes nih.govbiorxiv.orgcas.cz. IPP and DMAPP produced in the plastids via the MEP pathway can be transported to the cytosol, where the downstream biosynthesis of diosgenin occurs cas.czdoi.org. Studies investigating the expression levels of genes involved in both pathways indicate that both MVA and MEP pathways can provide the IPP precursor for diosgenin biosynthesis nih.govdoi.org. The relative contribution of each pathway may vary depending on the plant species and tissue type nih.govcas.cz.

The biosynthesis of diosgenin from sterol precursors involves further enzymatic modifications, including hydroxylation, oxidation, and ring formation reactions on the sterol side chain, catalyzed by enzymes such as cytochrome P450 monooxygenases (CYP450s) nih.govmdpi.comresearchgate.net. Glycosylation, catalyzed by UDP-glycosyltransferases (UGTs), converts diosgenin into its saponin forms oup.comnih.govresearchgate.net.

Cholesterol as a Central Precursor in Steroidal Sapogenin Formation

Cholesterol is widely recognized as a key precursor in the biosynthesis of diosgenin and other steroidal sapogenins researchgate.netoup.commdpi.commdpi.com. The 27-carbon skeleton of cholesterol is structurally consistent with that of diosgenin mdpi.com. Following the formation of 2,3-oxidosqualene, cycloartenol synthase (CAS) catalyzes its cyclization to cycloartenol, a precursor for plant sterols nih.govresearchgate.netmdpi.com. Cholesterol is then synthesized from cycloartenol through a series of enzymatic reactions nih.govmdpi.commdpi.com. While cholesterol has been considered a direct precursor, some studies in Trigonella foenum-graecum (fenugreek) suggest that the biosynthesis of diosgenin might not be directly associated with cholesterol, but potentially with 24-alkylated sterols like campesterol frontiersin.orgfrontiersin.org. However, other research supports the conversion of cholesterol to diosgenin catalyzed by cytochrome P450 enzymes researchgate.netfrontiersin.org.

Enzymatic Steps and Key Enzymes in Glycosylation (e.g., UDP-Glycosyltransferases)

Glycosylation, the process of attaching sugar moieties to diosgenin to form glyco-diosgenin and other steroidal saponins, is primarily catalyzed by UDP-dependent glycosyltransferases (UGTs) nih.govresearchgate.netoup.commdpi.comnih.govresearchgate.netmdpi.com. These enzymes facilitate the transfer of a glycosyl residue from an activated nucleotide sugar, such as UDP-glucose, to an acceptor molecule, like diosgenin nih.govmdpi.comwikipedia.orgwikipedia.orgfrontiersin.org.

UGTs are a large superfamily of enzymes found in all kingdoms of life, playing crucial roles in the modification and detoxification of various compounds, including plant secondary metabolites mdpi.comnih.gov. In the context of steroidal saponin biosynthesis, specific UGTs are responsible for attaching sugar chains, often at the C3 position of the diosgenin backbone mdpi.comresearchgate.net. Research in Paris polyphylla has characterized UGTs involved in the serial glycosylation of diosgenin and pennogenin, leading to the formation of diglycosides and triglycosides nih.gov. For instance, UGT80A40 and UGT80A41 glucosylate diosgenin, and subsequent rhamnosylation and glucosylation steps are catalyzed by other UGTs like UGT73CE1 and UGT91AH 1-3 nih.gov. Studies on Dioscorea zingiberensis have also identified UGTs capable of catalyzing the C3-glycosylation of diosgenin to form trillin (diosgenin 3-O-glucoside) researchgate.net.

The diversity of UGT genes in plants contributes significantly to the structural variety of triterpenes and steroidal saponins nih.gov. Transcriptome analyses in plants like Dioscorea cirrhosa and Dioscorea zingiberensis have identified numerous UGT unigenes potentially involved in diosgenin biosynthesis nih.govmdpi.com.

Contribution of Cytochrome P450 Monooxygenases (CYP450s) to Steroidal Scaffold Modification

Cytochrome P450 monooxygenases (CYP450s) are a large and diverse superfamily of enzymes that play critical roles in various metabolic pathways in plants, including the modification of steroidal scaffolds during diosgenin biosynthesis nih.govoup.commdpi.commdpi.comnih.govmdpi.comfrontiersin.org. These enzymes catalyze a range of oxidative reactions, such as hydroxylation, epoxidation, and dealkylation, which are essential for converting cholesterol or related sterols into the diosgenin structure nih.govmdpi.commdpi.commdpi.com.

Specific CYP450 enzymes are involved in the sequential reactions that modify the side chain of cholesterol to form the spiroketal ring system characteristic of diosgenin mdpi.commdpi.comresearchgate.net. These modifications are believed to involve hydroxylation at positions C16, C22, and C26 researchgate.netmdpi.commdpi.com. For example, studies have identified CYP90B and CYP72A subfamily members as candidates for catalyzing hydroxylation steps in steroidal saponin biosynthesis mdpi.commdpi.comnih.govresearchgate.net. In Dioscorea zingiberensis and Paris polyphylla, CYP90B27 and DzCYP90B71 have been shown to function as steroid C-22 hydroxylases, converting cholesterol to 22R-hydroxycholesterol mdpi.comresearchgate.net. CYP72A enzymes have also been implicated in diosgenin biosynthesis, potentially involved in C16 and C22 hydroxylation researchgate.netmdpi.com.

Transcriptome studies have revealed a significant number of CYP450 genes in diosgenin-producing plants, highlighting their extensive involvement in the biosynthetic pathway nih.govmdpi.com. Phylogenetic analysis of these CYP450s has associated them with enzymes known to be involved in sterol modification nih.gov.

Genetic and Molecular Regulatory Mechanisms of Biosynthesis in Plants

The biosynthesis of diosgenin and its glycosides is under complex genetic and molecular regulation in plants nih.govmdpi.com. This regulation involves the coordinated expression of genes encoding the enzymes in the MVA, MEP, cholesterol biosynthesis, and downstream modification pathways, including CYP450s and UGTs nih.govmdpi.com.

Transcription factors (TFs) play a crucial role in controlling the expression of these biosynthetic genes nih.govmdpi.combiorxiv.orgresearchgate.net. Various TF families, such as MYB, AP2/ERF, bZIP, bHLH, WRKY, NAC, and HD-ZIP, have been implicated in regulating steroidal saponin biosynthesis nih.govmdpi.combiorxiv.orgresearchgate.net. For instance, a HD-ZIP I transcription factor, DZHDZ32, has been identified in Dioscorea zingiberensis and shown to upregulate the expression of genes involved in diosgenin biosynthesis, including those in the upstream pathways and a CYP72A enzyme mdpi.com. Correlation analysis in Dioscorea cirrhosa has identified transcription factors strongly associated with diosgenin biosynthesis genes nih.govresearchgate.net.

Environmental factors and plant hormones can also influence diosgenin accumulation and the expression of biosynthetic genes mdpi.comresearchgate.netfrontiersin.org. Methyl jasmonate (MeJA), a plant hormone, has been shown to induce diosgenin biosynthesis and upregulate relevant CYP and UGT genes in fenugreek and Dioscorea nipponica mdpi.comresearchgate.netfrontiersin.org. This suggests that signaling pathways involving plant hormones play a role in regulating the metabolic flux towards diosgenin production.

Understanding the genetic and molecular regulatory mechanisms provides a foundation for potential genetic engineering strategies aimed at improving the yield of diosgenin and its glycosides in plants nih.gov.

Here is a table summarizing some of the key enzymes and transcription factors discussed in the biosynthesis of diosgenin and its glycosides:

Enzyme/FactorRole in Biosynthesis
Cycloartenol Synthase (CAS)Catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol. nih.govresearchgate.netmdpi.com
Sterol Methyltransferase 1 (SMT1)Involved in diverting carbon flux towards 24-alkyl sterols. frontiersin.orgfrontiersin.org
Cytochrome P450 Monooxygenases (CYP450s)Catalyze oxidative modifications of the steroidal scaffold, including side-chain hydroxylation. nih.govoup.commdpi.commdpi.comresearchgate.net
UDP-Glycosyltransferases (UGTs)Catalyze the transfer of sugar moieties to diosgenin, forming glycosides. nih.govresearchgate.netmdpi.comnih.govmdpi.com
HD-ZIP I Transcription FactorsInvolved in regulating the expression of diosgenin biosynthetic genes. mdpi.com
MYB, AP2/ERF, bZIP, bHLH, WRKY, NAC Transcription FactorsImplicated in regulating steroidal saponin biosynthesis. nih.govmdpi.combiorxiv.orgresearchgate.net

Methodologies for Extraction, Isolation, and Purification of Diosgenin and Its Natural Glycosides

Conventional Extraction Techniques from Plant Matrices

Traditional methods for isolating diosgenin (B1670711) are well-established but often involve harsh conditions, long processing times, and significant solvent consumption. nih.gov These techniques typically focus on the initial hydrolysis of the glycoside followed by purification of the resulting aglycone, diosgenin.

Acid hydrolysis is the most common conventional method for cleaving the sugar moieties from the steroidal saponin (B1150181) backbone to liberate diosgenin. researchgate.net This process involves heating the plant material in the presence of a strong mineral acid. youtube.com

The procedure typically involves refluxing the powdered plant material (e.g., from Dioscorea tubers) with mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) for several hours. youtube.comrsc.org The acid catalyzes the cleavage of the glycosidic bonds of saponins (B1172615) like dioscin (B1662501), releasing the insoluble aglycone (diosgenin) and water-soluble sugars. google.com After hydrolysis, the solid residue containing crude diosgenin is filtered, washed to neutrality, and dried. youtube.com

One significant drawback of this method is the use of strong acids at high temperatures, which can lead to the degradation of the target compound and the formation of undesirable byproducts. youtube.com To mitigate this, pressurized biphase acid hydrolysis has been developed. This technique combines hydrolysis and extraction into a single step, where the newly formed diosgenin is immediately transferred from the aqueous acid phase to an organic solvent layer (e.g., petroleum ether), protecting it from degradation and improving the yield. tandfonline.comgoogle.com For instance, a study using a pressurized biphase system with dilute sulfuric acid and petroleum ether achieved a diosgenin yield of 1.87% from Discorea nipponica Makino tubers, which was 85.1% higher than the conventional method while reducing acid consumption by 92.5%. tandfonline.com

Table 1: Comparison of Acid Hydrolysis Methods for Diosgenin Extraction

Method Plant Source Acid Concentration Temperature (°C) Duration (h) Yield (%) Reference
Conventional Reflux Dioscorea tubers 2N or 4N Mineral Acid Reflux 2 - 6 Variable youtube.com
Biphase Hydrolysis Dioscorea deltoidea 3N HCl (in xylene) Reflux 4 Not specified rsc.org

Following hydrolysis, solvent extraction is crucial for separating and purifying diosgenin from the crude hydrolysate. nih.gov The choice of solvent is critical, as diosgenin is hydrophobic and insoluble in water but soluble in nonpolar organic solvents.

Liquid-Liquid Extraction (LLE) is frequently used to isolate diosgenin. nih.gov After acid hydrolysis, the mixture is neutralized, and an organic solvent immiscible with water, such as petroleum ether, hexane, or chloroform, is added to extract the diosgenin. researchgate.netomicsonline.org The organic layer containing diosgenin is then separated from the aqueous layer. This process may be repeated multiple times to maximize recovery. omicsonline.org A three-liquid-phase extraction system has also been developed, using petroleum ether, ethanol (B145695), and ammonium (B1175870) sulfate, which allows for the simultaneous separation of diosgenin, untransformed saponins, and glucose from fermentation broths. researchgate.net In an optimized system, a diosgenin recovery of 97.24% was achieved in the top petroleum ether phase. researchgate.net

Solid Phase Extraction (SPE) is another purification technique employed, often offering better selectivity and reduced solvent usage compared to LLE. nih.gov In this method, the crude extract is passed through a solid adsorbent packed in a column. Impurities are either retained on the solid phase while diosgenin passes through, or vice-versa, depending on the chosen stationary and mobile phases.

Soxhlet extraction is a continuous solvent extraction method also used for this purpose. The dried, hydrolyzed plant material is placed in a Soxhlet apparatus and extracted exhaustively with a hydrocarbon solvent like petroleum ether or toluene (B28343) for several hours to yield crystalline diosgenin upon concentration. youtube.comgoogle.com

These conventional solvent extraction methods can be effective but often require large volumes of potentially toxic organic solvents and are time-consuming. nih.gov

Advanced and Sustainable Extraction Technologies

To overcome the limitations of conventional methods, several advanced and "green" extraction technologies have been developed. These methods aim to reduce extraction time, decrease solvent consumption, improve yield, and minimize environmental impact. researchgate.net

Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves (typically >20 kHz) to enhance the extraction process. researchgate.net The mechanism relies on acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the solvent. This phenomenon generates intense local heating, pressure, and shear forces that disrupt plant cell walls, reduce particle size, and increase mass transfer between the solvent and the plant matrix. researchgate.netacademicjournals.org

Studies have shown UAE to be highly effective for extracting diosgenin and its glycosides. nih.govcaf.ac.cn Key parameters influencing UAE efficiency include solvent type and concentration, extraction time, temperature, and ultrasonic power. researchgate.netcaf.ac.cn For instance, a study on Trigonella foenum-graecum (fenugreek) seeds found that UAE with 80% ethanol for 60 minutes yielded 40.37 mg/100 g of diosgenin, which was higher than the yield obtained by Microwave-Assisted Extraction. nih.gov Another study optimized UAE for Dioscorea zingiberensis and achieved a diosgenin yield of 2.57%, surpassing the 2.13% yield from a traditional fermentation method, while significantly shortening the extraction time. caf.ac.cn The optimal conditions were found to be 70% ethanol, a 1:10 solid-to-liquid ratio, and two 30-minute extractions at 100W. caf.ac.cn

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant material, thereby accelerating the extraction of target compounds. nih.govmdpi.com Microwaves interact directly with polar molecules in the mixture, causing rapid heating that builds internal pressure within the plant cells. This pressure ruptures the cell walls, releasing the intracellular contents into the solvent. mdpi.com

MAE offers several advantages, including significantly reduced extraction times (often just a few minutes), lower solvent consumption, and higher extraction rates compared to conventional methods. nih.gov The efficiency of MAE is influenced by factors such as microwave power, solvent properties, extraction time, and the nature of the plant matrix. nih.gov In a comparative study on fenugreek seeds, MAE using 80% ethanol for 6 minutes yielded 35.50 mg/100 g of diosgenin. nih.gov While the yield was slightly lower than that from UAE in this particular study, MAE was accomplished in a fraction of the time. nih.gov

Table 2: Comparison of UAE and MAE for Diosgenin Extraction from Fenugreek Seeds

Parameter Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE)
Optimal Solvent 80% Ethanol 80% Ethanol
Optimal Time 60 minutes 6 minutes
Diosgenin Yield 40.37 mg/100 g 35.50 mg/100 g
Extract Yield 21.48% 7.83%

| Reference | nih.gov | nih.gov |

Supercritical Fluid Extraction (SFE) is a green extraction technology that uses a supercritical fluid—most commonly carbon dioxide (CO₂)—as the solvent. nih.govgoogle.com A substance becomes a supercritical fluid when it is heated and pressurized above its critical temperature and pressure, endowing it with properties of both a liquid (high density and solvating power) and a gas (low viscosity and high diffusivity). google.com

Supercritical CO₂ is an ideal solvent for extracting nonpolar compounds like diosgenin because it is non-toxic, non-flammable, inexpensive, and its solvating power can be finely tuned by adjusting pressure and temperature. nih.govkisti.re.kr Often, a polar co-solvent (modifier) like ethanol is added to the CO₂ to enhance the extraction of moderately polar compounds. nih.govkisti.re.kr After extraction, the CO₂ can be easily removed from the extract by simple depressurization, leaving a solvent-free product.

Research has demonstrated the effectiveness of SFE for diosgenin extraction. One study optimized the SFE of diosgenin from Smilax china, identifying the best conditions as an extraction pressure of 25 MPa, a temperature of 67°C, and 95% ethanol as a modifier. nih.gov Another process patent reported that SFE from Dioscorea species could increase the yield to 4.50-5.93%, a significant improvement over the approximate 3.3% yield from conventional gasoline extraction methods. google.com

Ionic Liquid-Based Extraction Techniques

Ionic liquids (ILs) have emerged as promising "green solvents" for the extraction of bioactive compounds from plant materials, owing to their unique properties such as low volatility, high thermal stability, and tunable solvency. acs.orggreenskybio.com In the context of diosgenin and its glycosides, IL-based methods offer significant advantages over traditional solvent extraction.

Ionic liquids, particularly those with imidazolium (B1220033) cations, can efficiently dissolve cellulose (B213188), a major component of plant cell walls. mdpi.com This action facilitates the release of intracellular contents, including steroidal saponins, thereby enhancing extraction efficiency. mdpi.com Furthermore, the use of ILs can be combined with other techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to further improve yields and reduce extraction times. mdpi.com

Research has demonstrated the effectiveness of Brønsted acidic ionic liquids for simultaneous extraction and hydrolysis of diosgenin glycosides. nih.gov For instance, a study optimizing the extraction of diosgenin from Rhizoma dioscoreae nipponicae found that a 2.0 mol/L solution of 1-(4-sulfobutyl)-3-methylimidazolium hydrosulfate ([PSMIM]HSO4) yielded approximately 6.35 mg of diosgenin from 2.0 g of raw material. nih.gov A key advantage highlighted in this study was the potential for recycling the ionic liquid; the extraction efficiency only decreased by 5% after the IL solution was reused four times. nih.gov

Another innovative approach involves using acid-functionalized ionic liquids in conjunction with microwave irradiation. This method has been shown to dramatically reduce reaction times by up to 93% compared to conventional acid hydrolysis, while achieving a high yield of diosgenin (96%). researchgate.net These findings underscore the potential of ILs to create more efficient, rapid, and environmentally friendly processes for producing diosgenin. researchgate.netnih.gov

Table 1: Research Findings on Ionic Liquid-Based Extraction of Diosgenin and its Glycosides

Plant Source Ionic Liquid (IL) Assistance Method Key Findings Reference
Rhizoma dioscoreae nipponicae [PSMIM]HSO4 Reflux Optimal IL concentration was 2.0 mol/L; yielded ~6.35 mg from 2.0 g of material. IL could be reused up to four times with minimal loss of efficiency. nih.gov
Dioscorea zingiberensis C. H. Wright Acid-functionalized IL Microwave Irradiation Reduced reaction time by 93% and obtained 96% diosgenin compared to regular hydrochloric acid hydrolysis. researchgate.net
Ginseng Roots Aqueous IL Ultrasound-Assisted Extraction (UAE) Diminished long extraction times and large quantities of solvents required by conventional methods for ginsenosides (B1230088) (triterpene saponins). acs.org
General Saponins Imidazolium-based ILs Not specified ILs can generate hydrogen bonds and other intermolecular forces with target compounds and can dissolve cellulose in plant cell walls to improve extraction. mdpi.com

Chromatographic Strategies for Purity Enhancement

Following extraction, chromatographic techniques are indispensable for the separation, purification, and quantification of diosgenin and its various glycosides from complex crude extracts. The choice of chromatographic method depends on the specific compounds being targeted and the desired scale of purification.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical tool for saponin analysis. nih.gov Reversed-phase (RP) columns, such as C18, are most commonly employed, typically with a mobile phase consisting of an acetonitrile (B52724) and water gradient. nih.govresearchgate.net Due to the lack of strong chromophores in many saponins, detection can be challenging with standard UV detectors. nih.gov To overcome this, HPLC systems are often coupled with more universal detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS), which offer greater sensitivity and structural information. mdpi.comresearchgate.net

For preparative-scale purification, High-Speed Counter-Current Chromatography (HSCCC) has proven to be a powerful technique. nih.govnih.gov HSCCC is a liquid-liquid partition chromatography method that avoids the use of solid stationary phases, thus preventing the irreversible adsorption of samples and ensuring high recovery rates. A notable application involved the successful one-step separation and purification of five steroidal saponins from Dioscorea zingiberensis C.H.Wright. nih.gov The study utilized a two-phase solvent system of ethyl acetate-n-butanol-methanol-water and an ELSD for monitoring the effluent. nih.gov

Thin-Layer Chromatography (TLC) remains a simple, rapid, and cost-effective method for the preliminary analysis and separation of saponins. mdpi.comgoogle.com It is often used for initial screening of extracts and for monitoring the progress of purification. google.com

These chromatographic methods, often used in combination, are crucial for obtaining high-purity glyco-diosgenin and related compounds for further structural elucidation and pharmacological research. mdpi.comresearchgate.net

Table 2: Chromatographic Methods for the Purification of Diosgenin and its Glycosides

Chromatographic Technique Stationary Phase / System Mobile Phase Detector Application Example Reference
High-Performance Liquid Chromatography (HPLC) Reversed-Phase C18 Acetonitrile:Water (gradient) Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD) Analysis and profiling of steroidal saponins in various plant extracts. nih.govresearchgate.net
High-Speed Counter-Current Chromatography (HSCCC) Liquid-liquid two-phase solvent system (e.g., ethyl acetate-n-butanol-methanol-water) Not applicable Evaporative Light Scattering Detector (ELSD) Preparative isolation of five steroid saponins from Dioscorea zingiberensis C.H.Wright. nih.gov
Thin-Layer Chromatography (TLC) Silica Gel Various solvent systems Not specified Rapid analysis and purity confirmation of saponin components in extracts. mdpi.comgoogle.com

Table 3: List of Compound Names

Compound Name
1-(4-sulfobutyl)-3-methylimidazolium hydrosulfate ([PSMIM]HSO4)
Acetonitrile
Dioscin
Diosgenin
Ethyl acetate (B1210297)
This compound
n-butanol

Biotransformation Processes of Diosgenin and Its Glycosides

Microbial Transformation for Diosgenin (B1670711) Production

Microbial transformation leverages the metabolic capabilities of various microorganisms to convert complex steroidal glycosides, such as dioscin (B1662501), into the aglycone diosgenin through enzymatic hydrolysis. This bioprocess is considered a more environmentally acceptable and efficient alternative to traditional chemical methods. nih.govproquest.com

Screening and Characterization of Microbial Strains (e.g., Fungi like Aspergillus oryzae, Trichoderma reesei, Fusarium sp.)

A critical first step in developing an effective biotransformation process is the screening and identification of microbial strains with high hydrolytic activity towards steroidal saponins (B1172615). Research has shown that a diverse range of fungi are capable of this conversion.

Endophytic fungi, which reside within plant tissues, have proven to be a rich source of potent biocatalysts. In one study, 184 endophytic fungal strains were screened for their ability to produce diosgenin. acs.orgnih.gov Among these, strains from the genera Fusarium, Trichoderma, and Aspergillus were identified as particularly active. acs.org Specifically, Fusarium sp. CPCC 400226 was selected as a highly efficient strain, capable of converting over 80% of the steroidal saponins in Dioscorea zingiberensis C. H. Wright (DZW) into diosgenin. acs.orgnih.gov Another study isolated an Aspergillus flavus strain from an endophyte fungus that also demonstrated efficient conversion. mdpi.com

Besides endophytic fungi, other microbial sources have been explored. Mixed cultures of Aspergillus oryzae, Phanerochaete chrysosporium, and Aspergillus niger have been successfully used for diosgenin production. researchgate.net Trichoderma reesei is another well-studied fungus known to effectively hydrolyze the sugar moieties of dioscin. nih.govproquest.com More recently, the strain Talaromyces stollii CLY-6 was identified for its efficient transformation of steroid saponins into diosgenin. rsc.org

The table below summarizes various microbial strains that have been characterized for their diosgenin production capabilities.

Microbial StrainSource/TypeKey FindingsReference(s)
Fusarium sp. CPCC 400226Endophytic FungusSelected from 184 strains; converted >80% of saponins to diosgenin in submerged fermentation. acs.orgnih.gov
Trichoderma reeseiFungusCapable of stepwise hydrolysis of sugar chains at the C-3 position of saponins. nih.govproquest.com
Aspergillus oryzaeFungusUsed in mixed cultures for diosgenin production. researchgate.net
Aspergillus flavusEndophytic FungusIsolated and improved through mutagenesis for enhanced diosgenin yield in solid-state fermentation. mdpi.com
Talaromyces stollii CLY-6FungusShowed efficient transformation of steroid saponins; source of novel hydrolyzing enzymes. rsc.org
Bacillus licheniformis SYt1Endophytic BacteriumUtilized in liquid fermentation to produce diosgenin from Dioscorea tuber powder. mdpi.com

Enzymatic Hydrolysis Mechanisms of Steroidal Saponins by Microbial Enzymes

The bioconversion of steroidal saponins to diosgenin is accomplished through the action of specific glycoside hydrolase enzymes secreted by the microorganisms. These enzymes catalyze the stepwise cleavage of sugar molecules from the diosgenin aglycone. nih.govnih.gov

The hydrolysis typically targets the sugar chain attached to the C-3 position of the steroid skeleton. For instance, studies on Trichoderma reesei have shown that it releases sugar chains from the C-3 hydroxyl group in a stepwise manner. nih.gov During this process, key intermediates such as diosgenin-diglucoside, diosgenin-rhamnoside-glucoside, and diosgenin-glucoside are formed before the final product, diosgenin, is released. nih.gov

Detailed investigation into the enzymatic machinery of Talaromyces stollii CLY-6 has provided significant insights into the specific mechanisms. rsc.org Researchers identified and characterized two novel enzymes crucial for this process:

Rhase-TS : An α-L-rhamnosidase that specifically hydrolyzes the terminal α-L-1,2-rhamnoside bond of the saponin (B1150181).

Gluase-TS : A β-D-glucosidase that subsequently removes the remaining glucose groups.

This two-step enzymatic cascade effectively strips the sugar side chain to yield diosgenin. The discovery of such specific enzymes opens the door for developing cell-free enzymatic systems for more controlled and efficient diosgenin production. rsc.org

EnzymeMicrobial SourceTypeMechanism of ActionReference
Rhase-TSTalaromyces stollii CLY-6α-L-rhamnosidaseSpecifically hydrolyzes the terminal α-L-1,2-rhamnoside of steroid saponins. rsc.org
Gluase-TSTalaromyces stollii CLY-6β-D-glucosidaseReleases the residual glucose groups after the action of Rhase-TS. rsc.org
GlycosidasesTrichoderma reeseiGeneralStepwise hydrolysis of β-d-glucose and α-L-rhamnose from the C-3 glucosidic bond. nih.govnih.gov

Optimization of Fermentation Conditions for Enhanced Transformation Efficiency

To maximize the yield and efficiency of microbial transformation, it is essential to optimize the fermentation conditions. Statistical methods like the Plackett-Burman design and response surface methodology (RSM) are frequently employed to identify and refine the most influential parameters. acs.orgmdpi.com

Key parameters that significantly affect diosgenin yield include the composition of the fermentation medium (e.g., carbon and nitrogen sources, surfactants) and physical process conditions (e.g., temperature, pH, incubation time, agitation, and aeration). acs.orgnih.gov

For example, in the submerged fermentation of Fusarium sp. CPCC 400226, the fermentation period, culture temperature, and addition of an antifoam agent were identified as the most critical variables. acs.orgnih.gov Optimization resulted in a maximum predicted diosgenin yield of 2.22% under the following conditions: a fermentation period of 11.89 days, a culture temperature of 30.17 °C, and an antifoam reagent addition of 0.20%. The experimental yield was 2.24%, showing a close correlation with the predicted value. acs.orgnih.gov

In another study with Trichoderma reesei, the medium components peptone, K₂HPO₄, and Tween 80 were found to have a significant impact. The highest diosgenin yield of 90.57% was achieved with an optimized medium and fermentation conditions of pH 5.8, temperature 30°C, and an incubation time of 6.5 days. nih.gov When this process was scaled up to a 5.0 L bioreactor, a maximum diosgenin yield of 90.17% was obtained with an aeration of 0.80 vvm and an agitation rate of 300 rpm. nih.govproquest.com

The following table presents a summary of optimized conditions from different studies.

Microbial StrainFermentation TypeOptimized ParametersResulting Yield/IncreaseReference(s)
Fusarium sp. CPCC 400226SubmergedPeriod: 11.89 days; Temp: 30.17°C; Antifoam: 0.20%2.24% diosgenin yield acs.orgnih.gov
Trichoderma reeseiSubmergedPeptone: 2.67%; K₂HPO₄: 0.29%; Tween 80: 0.73%; Substrate: 9.77%; pH: 5.8; Temp: 30°C90.57% diosgenin yield (33.7% increase) nih.gov
Aspergillus flavus (mutated)Solid-StateSucrose: 5.5%; NH₄H₂PO₄: 0.6%; Wheat Bran: 26.6%0.439% extraction rate (1.29-fold increase) mdpi.com

Applications of Enzyme Engineering and Metabolic Engineering in Diosgenin Bioproduction

Beyond screening and optimization, advanced biotechnological tools like enzyme and metabolic engineering are being applied to further enhance diosgenin production. rsc.orgnih.gov These approaches aim to either improve the catalytic efficiency of key enzymes or re-route cellular metabolism towards the desired product.

Enzyme Engineering: A powerful example of enzyme engineering is the work done with Talaromyces stollii CLY-6. After identifying the novel glycosidases Rhase-TS and Gluase-TS, researchers over-expressed these enzymes to create a highly efficient, cell-free catalytic system. rsc.org This whole-enzyme approach was optimized and resulted in a gram-level production of diosgenin with a yield of up to 96.5%. This method not only improves yield but also simplifies downstream processing and offers a clear advantage in reducing environmental pollution. rsc.org

Metabolic Engineering: Metabolic engineering focuses on modifying the genetic and regulatory processes within a host organism to increase the production of a target compound. This has been applied both in the natural plant producers and in microbial hosts.

In Plants: In Trigonella foenum-graceum (fenugreek), metabolic engineering was used to increase diosgenin content in hairy root cultures. By overexpressing the gene for ∆²⁴-reductase, a rate-limiting enzyme in the diosgenin biosynthesis pathway, researchers achieved an 8.15-fold increase in the gene's expression. nih.gov This led to a 3-fold increase in diosgenin content compared to non-transgenic hairy roots. Concurrently, the expression of a competitive enzyme was downregulated, further funneling precursors into the diosgenin pathway. nih.gov

In Microorganisms: A significant breakthrough has been the metabolic engineering of Saccharomyces cerevisiae (baker's yeast) for the de novo synthesis of diosgenin from glucose. nih.gov This involved introducing the diosgenin biosynthesis pathway into the yeast, optimizing the expression levels of pathway genes, and eliminating competing metabolic pathways by weakening the expression of the ERG6 gene. nih.gov By further investigating and engineering transport mechanisms for diosgenin out of the cell, a final titer of 2.03 g/L was achieved in a high-cell-density fed-batch fermentation, representing the highest reported titer for a yeast de novo synthesis system to date. nih.gov This strategy demonstrates the potential to shift production from reliance on plant materials to a more sustainable and controlled microbial fermentation process. nih.govnih.gov

Synthesis and Chemical Modification of Diosgenin and Its Glycosides

Semi-Synthetic Pathways to Diosgenyl Glycosides

Chemical Glycosylation Procedures and Methodological Advances

Chemical glycosylation is a fundamental reaction in carbohydrate chemistry, enabling the formation of glycosidic bonds between a glycosyl donor and an acceptor molecule, such as diosgenin (B1670711). Various methodologies have been developed and refined for the efficient and stereoselective synthesis of diosgenyl glycosides.

A common approach involves the use of glycosyl halides (e.g., bromides or chlorides) or imidates as glycosyl donors. mdpi.combeilstein-journals.org The Koenigs-Knorr method, utilizing glycosyl bromides in the presence of silver salts like silver triflate (AgOTf), has been employed for the preparation of 1,2-trans-glycosides. researchgate.net Methodological advances have explored different promoters and conditions to optimize yields and stereoselectivity. For instance, the "reverse" procedure, where the glycosyl donor is added to a mixture of the glycosyl acceptor and the promoter, has been found to be more effective in certain diosgenin glycosylation reactions compared to the "normal" procedure. researchgate.netmdpi.comnih.govd-nb.info

Another class of effective glycosyl donors includes glycosyl trichloroacetimidates and (N-phenyl)trifluoroacetimidates. mdpi.comacs.org The use of (N-phenyl)trifluoroacetimidates has been demonstrated in the efficient synthesis of complex diosgenyl saponins (B1172615) like dioscin (B1662501). acs.orgacs.org These methods often employ catalysts such as trimethylsilyl (B98337) triflate (TMSOTf) or gold(I) catalysts. mdpi.comacs.orgacs.org

Recent advances also include the utilization of the Ferrier rearrangement to obtain 2,3-unsaturated diosgenyl glycosides, which can then be further modified. researchgate.netresearchgate.net

Influence of Glycosyl Donor Selection and Reaction Parameters on Synthesis Yield and Regioselectivity

The choice of glycosyl donor and the control of reaction parameters are critical for achieving high yields and desired regioselectivity in diosgenin glycosylation. The nature of the leaving group on the anomeric carbon of the glycosyl donor (e.g., bromide, chloride, imidate) significantly influences its reactivity. mdpi.com

Reaction parameters such as solvent, temperature, and the order of reagent addition (normal vs. reverse procedure) have a noticeable influence on the efficiency and stereoselectivity of diosgenin glycosylation. researchgate.netmdpi.comnih.govd-nb.info For example, the solvent system, such as dichloromethane (B109758) or a mixture of dichloromethane and diethyl ether, can impact reaction yields. researchgate.netnih.govd-nb.info The concentration of the glycosyl donor and acceptor can also influence stereoselectivity in certain glycosylation reactions. acs.org

Data from studies on diosgenin glycosylation highlight the variability in yields depending on the glycosyl donor and procedure used. For instance, glycosylation of diosgenin with certain bromides using the "reverse" procedure in a CH2Cl2/Et2O mixture resulted in high yields (e.g., 98%), while the same procedure in only CH2Cl2 gave no glycoside in one case. nih.govd-nb.info

Rational Design and Synthesis of Diosgenyl Analogues and Derivatives

Beyond simple glycosylation, the chemical modification of diosgenin allows for the creation of a wide array of analogues and derivatives with potentially altered or enhanced biological activities. Modifications can target the hydroxyl group at the C-3 position, the spiroketal ring, or other parts of the steroid skeleton. researchgate.netscielo.br

Development of N-Alkyl and N,N-Dialkyl Derivatives

N-alkyl and N,N-dialkyl derivatives of diosgenyl glycosaminosides have been synthesized to explore the impact of amine functionalization on biological activity. beilstein-journals.orgresearchgate.netsemanticscholar.orgnih.govnih.gov These derivatives are typically prepared from diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside or galactopyranoside. beilstein-journals.orgresearchgate.netsemanticscholar.orgnih.govnih.gov

A common method for synthesizing N-alkyl and N,N-dialkyl derivatives is reductive alkylation of the amine group. beilstein-journals.orgresearchgate.netnih.govd-nb.infosemanticscholar.org This involves reacting the amino group with an appropriate aldehyde, followed by reduction of the resulting imine with a reducing agent such as sodium cyanoborohydride (NaBH3CN). beilstein-journals.orgnih.govd-nb.infosemanticscholar.org This method can yield both mono- and dialkylated products, sometimes as mixtures. beilstein-journals.org

Synthesis of Diosgenin-Amino Acid Conjugates

Conjugates of diosgenin with amino acids have been synthesized with the aim of improving properties like solubility and exploring new biological activities, including neuroprotection and angiogenesis. scielo.brnih.govscielo.brnih.gov These conjugates typically involve linking amino acids to the C-3 hydroxyl group of diosgenin, often through an ester bond. scielo.brnih.govscielo.brnih.gov

Esterification reactions are commonly employed for the synthesis of diosgenin-amino acid conjugates. nih.govnih.gov Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-(dimethylamino)pyridine) are frequently used to facilitate the formation of the ester bond between diosgenin and the protected amino acid. nih.govnih.gov Deprotection of the amino acid moiety is subsequently performed. nih.gov Studies have reported the synthesis of various diosgenin-amino acid derivatives with yields ranging from 50% to 90%. nih.gov

Examples of synthesized amino acid conjugates include those with L-isoleucine and L-serine, which have shown promising biological activities. scielo.brnih.govscielo.brnih.gov

Exploration of Other Chemically Modified Glyco-Diosgenin Structures

Beyond glycosylation and amine functionalization, other chemical modifications of diosgenin and its glycosides have been explored to generate diverse structures and investigate their biological profiles. These modifications can involve alterations to the steroid skeleton or the introduction of different functional groups.

Examples of other chemically modified diosgenin structures include the synthesis of quaternary ammonium (B1175870) derivatives, which have been evaluated for antitumor activity. nih.gov Modifications to the spiroketal F-ring, such as the synthesis of 26-sulfur analogs like 26-thiodiosgenin, have also been reported, showing altered cytotoxicity. mdpi.com

Furthermore, conjugates with other bioactive molecules, such as betulinic acid, linked through methods like Steglich esterification or click chemistry, have been synthesized to create hybrid structures with potentially synergistic effects. mdpi.com The introduction of different linkers and functional groups allows for the creation of a wide chemical space around the diosgenin core, leading to compounds with varied physicochemical properties and biological activities.

Synthetic this compound as a Biochemical Research Tool (GDN)

Synthetic this compound (GDN) has emerged as a valuable tool in biochemical research, particularly in the study of membrane proteins. targetmol.comglpbio.comlubio.chapexbt.com Its amphipathic nature allows it to interact with both the hydrophobic regions of membrane proteins and the aqueous environment, making it effective for their extraction and stabilization outside of the lipid bilayer. biosynth.comlubio.chnih.gov

Role in Membrane Protein Solubilization and Purification for Structural Studies

One of the primary applications of GDN is in the solubilization and purification of membrane proteins for structural and functional studies. targetmol.comglpbio.comlubio.chapexbt.com Integral membrane proteins are challenging to work with due to their hydrophobic nature, which makes them difficult to isolate in aqueous solutions while maintaining their native structure and function. lubio.chnih.gov GDN acts as a detergent, disrupting the lipid membrane and forming protein-detergent complexes (PDCs) that keep the membrane proteins soluble in solution. physicsworld.comresearchgate.net

Research has demonstrated the effectiveness of GDN in solubilizing and purifying various membrane protein complexes. For instance, GDN has been used to solubilize and purify the Twin Arginine Translocation BC (TatBC) complex, enabling subsequent biophysical analyses. targetmol.comglpbio.comphysicsworld.com The ability of GDN to maintain the native state of membrane proteins during isolation is crucial for obtaining meaningful structural data. nih.gov

Application in Single-Particle Cryo-Electron Microscopy (Cryo-EM) for Membrane Protein Analysis

GDN has gained significant attention for its compatibility with single-particle cryo-electron microscopy (Cryo-EM), a powerful technique for determining the high-resolution structures of biological macromolecules, including membrane proteins. targetmol.commoleculardimensions.comlubio.chapexbt.comnih.govcreative-biolabs.com The formation of stable and homogeneous protein-detergent complexes is essential for successful Cryo-EM analysis. GDN's properties contribute to the formation of well-behaved particles suitable for imaging. peakproteins.com

The use of GDN in Cryo-EM studies of membrane proteins has increased considerably. nih.gov It has been successfully employed in the structural determination of diverse classes of membrane proteins, such as G protein-coupled receptors (GPCRs), channels, transporters, and enzymes. nih.gov Examples include the Cryo-EM structure determination of the activated GLP-1 receptor in complex with G protein, where GDN was used during the detergent exchange step for sample preparation. moleculardimensions.com GDN has also facilitated the extraction of the dimeric form of mitochondrial ATP synthase for Cryo-EM studies. moleculardimensions.com Furthermore, GDN has been utilized in conjunction with other detergents like LMNG and CHS to solve the Cryo-EM structures of arrestin-regulated GPCRs. moleculardimensions.comdbaitalia.it

GDN is also compatible with the lipidic cubic phase (LCP) crystallization method, which can be used in conjunction with Cryo-EM workflows for structural studies. moleculardimensions.comresearchgate.netdbaitalia.it

Comparative Analysis with Other Detergents (e.g., Digitonin) in Biochemical Assays

GDN is often compared to digitonin (B1670571), a naturally occurring steroidal saponin (B1150181) also used for membrane protein solubilization. moleculardimensions.comlubio.chphysicsworld.comresearchgate.netmdpi.com While digitonin has been widely used, it has several drawbacks, including batch-to-batch variability, lower solubility, higher toxicity, and the potential presence of toxic byproducts like digitoxin (B75463) and digoxin (B3395198) due to its natural origin. moleculardimensions.comlubio.chmdpi.comlubio.ch

As a synthetic compound, GDN offers several advantages over digitonin. GDN exhibits no batch-to-batch variability and is free from the toxic byproducts found in natural digitonin preparations. moleculardimensions.comlubio.chdbaitalia.itlubio.ch GDN also generally demonstrates better water solubility compared to digitonin. lubio.chmdpi.comlubio.ch Furthermore, GDN has a significantly lower critical micelle concentration (CMC) (18 µM) compared to digitonin (0.25–0.5 mM). moleculardimensions.comlubio.chmdpi.comlubio.ch A lower CMC means that less detergent is required to maintain protein solubility after the initial solubilization step, which can be beneficial for downstream applications and structural studies. peakproteins.com

The structural similarity between GDN and digitonin, both possessing steroid-based hydrophobic groups, allows for their use in challenging cases involving membrane proteins that may be unstable in other types of detergents. physicsworld.commdpi.com However, GDN's synthetic nature and improved properties make it an attractive and often more effective alternative to digitonin for membrane protein research and structural determination techniques like Cryo-EM. moleculardimensions.comlubio.chphysicsworld.comdbaitalia.itlubio.ch

Here is a comparative data table based on the information gathered:

PropertyThis compound (GDN)Digitonin
OriginSyntheticNatural (from Digitalis purpurea) moleculardimensions.comlubio.ch
Batch VariabilityNoYes moleculardimensions.comlubio.chlubio.ch
Toxic ByproductsNoPotential (e.g., digitoxin, digoxin) moleculardimensions.comlubio.chlubio.ch
Water Solubility (at 20°C)≥ 10% lubio.chcreative-biolabs.comlubio.chLower moleculardimensions.comlubio.chlubio.ch
Critical Micelle Concentration (CMC)18 µM moleculardimensions.comlubio.chmdpi.comlubio.ch0.25–0.5 mM moleculardimensions.comlubio.chmdpi.comlubio.ch
Suitability for Cryo-EMHigh targetmol.commoleculardimensions.comlubio.chapexbt.comnih.govcreative-biolabs.comUsed, but with drawbacks moleculardimensions.comlubio.chphysicsworld.com
Suitability for LCP CrystallizationCompatible moleculardimensions.comresearchgate.netdbaitalia.itCompatible researchgate.net

Advanced Analytical Methodologies for Characterization and Quantification of Diosgenin and Its Derivatives

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques provide detailed structural information about diosgenin (B1670711) and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detection and comprehensive structural characterization of diosgenin and other sapogenins isolated from plants ijcpa.in. NMR provides detailed information about the carbon-hydrogen framework and functional groups within the molecule, allowing for unambiguous identification and confirmation of the chemical structure. The analysis of 1H-NMR and 13C-NMR spectra is essential for confirming the structure of synthesized diosgenin derivatives mdpi.com.

Chromatographic Quantification and Separation Techniques

Chromatographic techniques are widely employed for the separation, identification, and quantification of diosgenin and its derivatives from complex mixtures.

High-Performance Liquid Chromatography (HPLC) and its Variants (UPLC, UHPLC) with Diverse Detection Modalities (UV, DAD, MS, ELSD)

High-Performance Liquid Chromatography (HPLC) is one of the most commonly used analytical procedures for the quantification of diosgenin nih.govacademicjournals.orgthepharmajournal.com. HPLC offers versatility through various stationary phases and mobile phase combinations, allowing for the separation of diosgenin from other co-occurring compounds in different matrices. cabidigitallibrary.orgplantarchives.org.

Variants like Ultra-Performance Liquid Chromatography (UPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) offer improved resolution, shorter analysis times, and enhanced sensitivity compared to conventional HPLC nih.govnih.govresearchgate.net. UPLC-MS/MS methods, for instance, have been developed for the sensitive determination of diosgenin in rat plasma, demonstrating a low limit of quantification nih.govresearchgate.netnih.gov.

HPLC and its variants can be coupled with various detection modalities:

UV (Ultraviolet) Detection: UV detection is commonly used for diosgenin analysis, typically at wavelengths around 203 nm or 210 nm, where the compound absorbs light academicjournals.orgthepharmajournal.comcabidigitallibrary.orgplantarchives.org. HPLC-UV methods have been validated for the quantitative determination of diosgenin in various plant extracts and formulations pharmjournal.rucurrentscience.info.

DAD (Diode Array Detection): DAD allows for the acquisition of full UV-Vis spectra across a range of wavelengths, aiding in peak identification and purity assessment nih.govijpsr.comiajps.comresearchgate.net. HPLC-DAD methods have been developed and validated for the quantification of diosgenin in plant materials ijpsr.comresearchgate.net. UPLC coupled with DAD and Electrospray Ionization Mass Spectrometry (ESI-MS) has been used for the identification and determination of diosgenin in various plants d-nb.info.

MS (Mass Spectrometry): Coupling HPLC with MS provides highly sensitive and selective detection based on the mass-to-charge ratio of the analyte nih.govcabidigitallibrary.orgresearchgate.net. LC-MS and LC-ESI/MS techniques are used for both identification and quantification of diosgenin and its metabolites in complex matrices, including biological samples nih.govjst.go.jp. UPLC-MS/MS approaches offer high sensitivity for pharmacokinetic studies of diosgenin nih.govresearchgate.netnih.gov.

ELSD (Evaporative Light Scattering Detection): ELSD is a universal detection method that can be used for compounds that lack a strong chromophore, making it suitable for detecting various steroidal saponins (B1172615) and sapogenins nih.gov. LC-UV with ELSD has been used for diosgenin identification nih.gov.

Research findings highlight the application of HPLC with different detectors for diosgenin analysis in various matrices. For example, an HPLC-UV method was applied to quantify diosgenin in fenugreek seed extracts cabidigitallibrary.orgplantarchives.org. HPLC-DAD has been used for the quantitative analysis of diosgenin in Dioscorea polygonoides tubers nih.govscielo.br. A UPLC-MS/MS method was established for the determination of diosgenin in rat plasma, showing good linearity, precision, and accuracy nih.govresearchgate.netnih.gov.

Table 1 summarizes examples of HPLC and UPLC methods used for diosgenin analysis.

MethodMatrixDetectionMobile PhaseColumnApplicationRef.
HPLC-UVFenugreek seedsUV (210 nm)Acetonitrile (B52724):Water (90:10)C18Quantification in plant extracts cabidigitallibrary.orgplantarchives.org
HPLC-DADSolanum nigrum berriesDADAcetonitrile:Water (92:08)C18Quantification in plant material ijpsr.com
UPLC-MS/MSRat plasmaMS/MSMethanol (0.1% formic acid) - 0.1% aqueous formic acid gradientC18Pharmacokinetic analysis nih.govresearchgate.netnih.gov
UPLC-DAD-MSVarious plants (Dioscorea, Smilax)DAD, MSNot specified in snippetNot specified in snippetIdentification and determination in plants d-nb.info

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable techniques for the analysis of volatile or semi-volatile compounds like diosgenin, particularly after appropriate derivatization nih.govijcpa.in. GC-MS provides both separation and structural information through mass fragmentation patterns oup.comingentaconnect.com.

GC-MS methods have been developed for the determination of diosgenin in various matrices, including plant parts and biological samples nih.govoup.comingentaconnect.com. For instance, GC-MS was used to determine diosgenin content in Dioscorea species tubers nih.govoup.com. A GC-MS method was also developed for the determination of diosgenin in rat plasma using selected ion monitoring (SIM) mode, demonstrating linearity and good recovery ingentaconnect.com. Capillary GC and GC-MS have been used for the analysis of steroidal sapogenins from fenugreek nih.govijcpa.in.

Table 2 presents an example of a GC-MS method for diosgenin analysis.

MethodMatrixColumnDetectionApplicationRef.
GC-MSRat plasmaHP-5MS capillarySIM (m/z 139, 124)Determination in biological matrix ingentaconnect.com
GC-MSDioscorea tubersNot specified in snippetMSQuantification in plants nih.govoup.com

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) are simpler and more economical chromatographic techniques used for the separation and detection of diosgenin nih.govacademicjournals.org. TLC provides a quick method for separating compounds based on their differential migration on a stationary phase orientjchem.orgpensoft.net. HPTLC offers improved resolution and can be used for quantitative analysis through densitometric scanning nih.govphcog.comresearchgate.netscholarsresearchlibrary.comsrce.hrthieme-connect.comakjournals.com.

HPTLC methods have been validated for the quantitative estimation of diosgenin in various plant materials and formulations phcog.comresearchgate.netscholarsresearchlibrary.comsrce.hrthieme-connect.comakjournals.com. These methods often involve specific mobile phases and visualization reagents for optimal separation and detection of diosgenin phcog.comresearchgate.netsrce.hr. Densitometric analysis is used to quantify the separated diosgenin spots by measuring their absorbance at a specific wavelength, typically after derivatization phcog.comresearchgate.netthieme-connect.comakjournals.com.

Research has shown the successful application of HPTLC for determining diosgenin content in plants like fenugreek and Costus speciosus phcog.comsrce.hr. HPTLC methods have demonstrated good linearity, precision, and accuracy for diosgenin quantification phcog.comresearchgate.netthieme-connect.comakjournals.com.

Table 3 shows examples of HPTLC methods for diosgenin analysis.

MethodMatrixStationary PhaseMobile PhaseDetectionApplicationRef.
HPTLCCostus speciosus rhizomeSilica gel 60 F254n-Hexane:Ethyl acetate (B1210297) (7:2)Densitometry (440 nm) after derivatizationQuantification in plant material phcog.com
HPTLCSolanum nigrum fruitSilica gel 60 F254Not specified in snippetDensitometry (366 nm) after derivatizationQuantification in plant material researchgate.net
HPTLCDioscorea deltoidea callus/rhizomeSilica gel 60F-254Petroleum ether:iso-propanol (12:1)Densitometry (366 nm) after sprayingEstimation in plant material thieme-connect.comakjournals.com

Mass Spectrometry (MS) Applications in Complex Matrix Analysis

Mass Spectrometry (MS), particularly when coupled with chromatographic techniques (e.g., GC-MS, LC-MS, UPLC-MS/MS), is indispensable for the analysis of diosgenin and its derivatives in complex matrices nih.govthepharmajournal.com. MS provides highly specific detection by measuring the mass-to-charge ratio of the ions, allowing for the identification and quantification of target compounds even in the presence of numerous interfering substances nih.govthepharmajournal.com.

MS applications in complex matrix analysis of diosgenin include:

Identification: By analyzing the fragmentation patterns of diosgenin ions, MS can confirm the identity of the compound in a sample nih.govscielo.broup.com.

Quantification: Using techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), MS offers high sensitivity and selectivity for quantifying diosgenin at low concentrations in complex biological samples like plasma nih.govnih.govjst.go.jpingentaconnect.com.

Metabolite Profiling: LC-MS techniques, such as UPLC-QTOF-MS, have been applied to study the metabolic profiles of saponins and diosgenin in biological fluids, helping to understand their absorption, metabolism, and excretion nih.gov.

Analysis of Glycosides: While this article focuses on diosgenin, MS is also crucial for analyzing its glycosylated forms (saponins like dioscin). LC-MS allows for obtaining information about the molecular weight and glycosyl chain of glycosides researchgate.net.

LC-MS/MS methods have been developed and validated for the determination of diosgenin levels in animal plasma, demonstrating high sensitivity and reliability nih.govnih.gov. The use of MS in conjunction with UPLC has significantly improved the sensitivity and efficiency of diosgenin analysis in complex biological matrices nih.govresearchgate.netnih.gov.

6.4. Immunoenzymatic Assays (e.g., ELISA) for Specific Detection

Immunoenzymatic assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a sensitive and specific approach for the detection and quantification of diosgenin and its glycosides. These methods leverage the highly specific binding affinity between antibodies and their target antigens. For small molecules like diosgenin, which are not inherently immunogenic, conjugation to a larger carrier protein, such as bovine serum albumin (BSA) or Limulus polyphemus hemocyanin (LPH), is necessary to elicit an immune response and generate specific antibodies. nih.govnih.govnih.govlabsolu.ca

The principle behind immunoenzymatic assays for diosgenin typically involves a competitive binding format. In a competitive ELISA, for instance, a known amount of labeled antigen (diosgenin conjugated to an enzyme like horseradish peroxidase) competes with the free diosgenin (analyte) in the sample for binding sites on a limited amount of specific anti-diosgenin antibodies immobilized on a solid phase, such as a microplate. nih.govnih.govnih.gov After incubation and washing steps to remove unbound substances, a substrate is added that is converted by the enzyme label into a detectable signal, often a colored product. The intensity of the signal is inversely proportional to the concentration of free diosgenin in the sample; higher concentrations of diosgenin in the sample lead to less binding of the labeled conjugate and thus a weaker signal.

Research has demonstrated the successful development and application of immunoenzymatic assays for diosgenin and its glycosides. A homogeneous enzyme immunoassay was utilized for the determination of diosgenin and its glycosides in plant samples. nih.gov In this method, diosgenin antisera were found to inhibit the activity of a diosgenin hemisuccinate-horseradish peroxidase conjugate, and this inhibition was reversed by the addition of free diosgenin or its glycosides. nih.gov The increase in enzyme activity correlated with the quantity of the hapten within a specific concentration range, enabling quantification. nih.gov This method reported detection limits of 2.5 micrograms/ml for diosgenin and 11.5 micrograms/ml for diosgenin glycosides. nih.gov

An indirect competitive ELISA method has also been specifically developed and validated for the quantitative determination of diosgenin in herbal medicines. nih.govnih.govnih.gov This involved conjugating diosgenin to BSA for immunization purposes, leading to the development of polyclonal antibodies in rabbits that showed specificity for diosgenin. nih.govnih.gov

The developed ELISA assay for diosgenin in medicinal plants was characterized as highly sensitive, specific, and easy to perform. nih.govnih.gov It demonstrated greater precision and less variation compared to traditional gravimetric and spectrophotometric assays. nih.govnih.gov Furthermore, the results obtained using this ELISA method showed good correlation with those from high-performance liquid chromatography (HPLC), a widely accepted analytical technique. nih.govnih.gov This highlights the reliability of immunoenzymatic assays as alternative or complementary methods for diosgenin analysis.

Immunoenzymatic tests, including ELISA, are considered valuable tools for the analysis of natural products within complex matrices, such as medicinal plants. nih.gov They have been successfully applied to quantify diosgenin content in various plant species, including Paris and Dioscorea species. nih.govnih.govnih.gov

Beyond direct quantification in plant matrices, ELISA has also been employed in studies investigating the biological activities of diosgenin and its derivatives. For example, ELISA has been used to measure the production of prostanoids, indicative of COX-2 activity, and to quantify the activation of Mitogen-Activated Protein Kinases (MAPKs) in cellular studies involving diosgenin treatment. wikipedia.org ELISA kits are also utilized in research to assay the levels of various biomarkers, such as serum prolactin, in studies related to the effects of diosgenin or plant extracts containing it. guidetopharmacology.org Antibodies targeting proteins involved in signaling pathways modulated by diosgenin, like the Signal Transducer and Activator of Transcription (STAT) proteins, are available and can be used in ELISA-based investigations. uni.lu

Table: Detection Limits of a Homogeneous Enzyme Immunoassay for Diosgenin and its Glycosides

AnalyteDetection Limit (µg/ml)
Diosgenin2.5
Diosgenin Glycosides11.5

Data derived from a homogeneous enzyme immunoassay study. nih.gov

Immunoenzymatic assays offer advantages such as high throughput, relatively low cost, and the ability to handle multiple samples simultaneously, making them suitable for screening large numbers of samples. Their specificity, derived from antibody-antigen recognition, allows for the targeted detection of diosgenin and its derivatives even in complex biological or botanical matrices.

Mechanistic Investigations of Biological Activities in Preclinical Models

Structure-Activity Relationship (SAR) Studies for Glyco-diosgenin Derivatives

SAR studies are crucial for identifying which parts of the this compound molecule are essential for its biological activities and how modifications influence potency and specificity.

Elucidation of Aglycone Structural Features Critical for Bioactivity

The aglycone, diosgenin (B1670711), forms the hydrophobic core of this compound. Studies comparing diosgenin to structurally related sapogenins like hecogenin (B1673031) and tigogenin (B51453) have shown that diosgenin uniquely induces cell cycle arrest and apoptosis in vitro. researchgate.netpsu.edu Molecular modeling studies suggest that the anti-cancer bioactivity of diosgenin is related to the presence of the 5,6-double bond and the structural conformation at the C-5 and C-25 carbon atoms in its structure. researchgate.netpsu.edu

Influence of Glycosidic Moiety and Saccharide Chain Modifications on Biological Outcomes

The hydrophilic sugar portion attached to the diosgenin aglycone plays a significant role in the biological activity of saponins (B1172615), including this compound derivatives. mdpi.comnih.govnih.gov The type, number, length, and position of the sugar side chains attached by a glycosidic bond can influence activity. researchgate.netpsu.edu For instance, studies on diosgenin glycoside derivatives have shown that the glucose and rhamnose residues can play a central role in enhancing the apoptotic activity in cancer cells. scielo.brscielo.br While the presence of carbohydrates can have varied effects on cytotoxicity, changing the composition or extending the sugar chain can influence the cytotoxic effect. nih.govnih.gov Modifications involving the attachment of other sugar residues or the introduction of functional groups to the sugar part are common strategies in chemical modifications of diosgenyl saponins. nih.gov

Stereochemical Determinants of Pharmacological Potency

The stereochemistry of this compound and its derivatives can be important for their biological activity. The (25R)-spirost-5-en-3β-ol configuration defines diosgenin. researchgate.netnih.gov While specific detailed studies on the stereochemical determinants of this compound's pharmacological potency were not extensively detailed in the search results, the structural conformation at specific carbon atoms like C-5 and C-25 has been highlighted as important for diosgenin's biological activity. researchgate.netpsu.edu The synthesis of new glyco-steroidal detergents has considered the stereoselectivity of reactions, although racemic mixtures were sometimes used. nih.gov The β-configuration of the glycosidic bond has also been suggested to be more potent in some diosgenin derivatives. scielo.br

Cellular and Molecular Mechanisms of Action (In Vitro Studies)

In vitro studies have provided valuable insights into the cellular and molecular pathways modulated by this compound and diosgenin glycosides.

Modulation of Intracellular Signaling Pathways (e.g., IKKβ/NF-κB, Akt, MAPK, Notch1)

Diosgenin and its derivatives can influence various intracellular signaling pathways involved in cell growth, survival, and death. Several studies indicate that diosgenin can exert anti-tumor effects by regulating pathways such as NF-κB, Akt, and MAPK. scielo.brxiahepublishing.com

NF-κB Signaling: Diosgenin has been shown to decrease the DNA binding of NF-κB in certain cancer cell lines, which correlates with induced apoptosis. nih.gov Inhibition of NF-κB activation is suggested as a mechanism for the anti-inflammatory activity of diosgenin glycosides and derivatives. nih.gov The NF-κB pathway is a key regulator of inflammatory and immune responses and plays a crucial role in cell growth and survival. d-nb.info

Akt and PI3K/Akt/mTOR Signaling: Diosgenin can inhibit the PI3K/Akt pathway, which is often hyperactive in cancer cells and involved in cell survival and proliferation. scielo.brbenthamscience.com Inhibition of Akt has been observed in conjunction with diosgenin-induced apoptosis. mdpi.com The PI3K/AKT/mTOR pathway is a crucial signaling cascade modulated by diosgenin and its analogs. sci-hub.se

MAPK Signaling: Diosgenin affects different components of the MAPK pathway, including ERK, JNK, and p38 MAPK. scielo.brnih.gov Diosgenin can activate p38 MAPK, which is involved in inducing DNA fragmentation and apoptosis in some cell lines. nih.gov Inhibition of ERK activation has also been reported. nih.gov Modulation of the p38/MAPK pathway has been linked to reduced cell proliferation and induced apoptosis by diosgenin. sci-hub.se

Notch1 Signaling: While the search results mention Notch signaling in the context of cancer stem cells and its regulation of NF-κB activity, a direct link between this compound and the modulation of Notch1 signaling was not explicitly detailed in the provided snippets. nih.govembopress.org

Effects on Apoptosis Induction and Cell Cycle Progression in Cell Lines

A prominent mechanism of action for this compound and diosgenin is the induction of apoptosis (programmed cell death) and the modulation of the cell cycle in cancer cells. xiahepublishing.commdpi.comnih.govscielo.br

Apoptosis Induction: Diosgenin and its glycosides induce apoptosis in various cancer cell lines through multiple pathways, including the mitochondrial pathway. scielo.brscielo.brmdpi.com Apoptosis induction is often accompanied by changes in the balance of pro- and anti-apoptotic proteins (e.g., increased Bax/Bcl-2 ratio), PARP cleavage, and DNA fragmentation. mdpi.comnih.gov Diosgenin can also activate caspases, key executioners of apoptosis. scielo.brscielo.br Some studies suggest the involvement of death receptor pathways, such as increased FASR and FASL expression. nih.gov

Cell Cycle Progression: Diosgenin can induce cell cycle arrest at different phases, commonly at the G2/M phase, by upregulating cell cycle regulatory proteins like p21 and p27. scielo.brbenthamscience.comnih.govscielo.br This arrest prevents uncontrolled proliferation of cancer cells. scielo.br

Data Table: Effects of Diosgenin and Glycosides on Cancer Cell Lines

CompoundCell LineEffect on Cell CycleEffect on ApoptosisModulated Pathways (Examples)Source
DiosgeninHEL (erythroleukemia)G2/M arrestStrong inductionp21, Bax/Bcl-2, PARP, cPLA2, COX-2, mitochondrial membrane potential, intracellular calcium nih.gov
DiosgeninAGS (gastric cancer)Inhibition of proliferation-miR-34a, E2F1, E2F3, CCND1 scielo.brscielo.br
DiosgeninBel-7402, SMMC-7721, HepG2 (hepatocellular carcinoma)G2/M arrestInductionp21, p27, cystathionin, PI3K-Akt, caspase-8, TAZ scielo.br
DiosgeninSMMC-7721Cycle arrestInductionPI3K-Akt, p21, p27, caspase-8 scielo.br
DiosgeninMCF-7 (breast cancer)Inhibition of proliferationInductionmiR-145, caspase-3, death receptor 4, Bcl-2, cIAP-1, McI-1 scielo.brscielo.brresearchgate.net
DiosgeninK562 (chronic myeloid leukemia)-InductionROS, mTOR, NF-κB, p38 MAPK nih.govchcmj.ac.in
Diosgenin Glucoside (DG)MG-63 (osteosarcoma)G2 phase arrestPromotionPI3K/AKT/mTOR, S6K1, eIF4F benthamscience.com
DiosgeninProstate cancer cells (LNCaP, DU145, PC3)-EnhancementCaspase-3, FASR, FASL, GPER nih.gov
DiosgeninHepG2/C3A (hepatocellular carcinoma)S and G2/M phases arrestApoptosisBBC3 (intrinsic apoptosis pathway) researchgate.net
Diosgenin Glycosides (3GD, 3GRD)Cervical cancer cells-Induction (more than DSG)- scielo.brscielo.br
Dioscin (B1662501) (DSC)Cervical cancer cells-Induction (more potent than DSG)- scielo.brscielo.br

Regulation of Gene Expression Profiles (e.g., microRNAs, Nrf2 pathway, antioxidant enzymes)

This compound and its aglycone, diosgenin, have been shown to modulate gene expression, particularly impacting pathways related to oxidative stress and inflammation. A key pathway influenced is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway, which is crucial for the cellular defense against oxidative stress researchgate.netnih.govnih.govmdpi.com. Studies have demonstrated that diosgenin can up-regulate the Nrf2/HO-1 signaling pathway in diabetic animals researchgate.netnih.gov. Activation of Nrf2 leads to the transcription of numerous cytoprotective genes containing antioxidant response elements (AREs) in their promoter regions, including those encoding antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) mdpi.comresearchgate.net. Diosgenin treatment has been observed to increase the activities and expression of these antioxidant enzymes while reducing levels of oxidative products like malondialdehyde (MDA) in animal models researchgate.netnih.govinformaticsjournals.co.in.

Interactions with Subcellular Structures and Protein Targets (e.g., membrane components, enzyme activities)

Investigations into the mechanisms of action of this compound and diosgenin have revealed interactions with various subcellular structures and protein targets. Diosgenin has been shown to inhibit the stimulation of NF-κB and downstream inflammatory mediators informaticsjournals.co.insci-hub.senih.gov. It can also inhibit the expression of NF-κB/Toll-like receptor-4 (TLR4) in certain models informaticsjournals.co.in.

In the context of membrane proteins, this compound (specifically referred to as this compound or GDN detergent) has been utilized as an effective amphiphilic compound for stabilizing membrane proteins during isolation and structural studies, such as cryo-EM nih.gov. This indicates an interaction with membrane components and the ability to maintain the integrity of integral membrane proteins nih.gov.

Furthermore, diosgenin affects the activity of various enzymes, particularly those involved in lipid metabolism. It can influence plasma cholesterol, triglyceride, and fatty acid levels by inhibiting enzymes and pathways related to lipid metabolism, such as SREBPs, SIRT1/AMPK, Akt/FoxO, and LXR signaling pathways dovepress.comresearchgate.net. It has also been reported to inhibit hepatic cholesterol synthesis by inhibiting HMG-CoA reductase researchgate.net. In the context of neuropathic pain, diosgenin has been shown to exert analgesic effects by antagonizing the selective inhibition of Transient Receptor Potential Vanilloid 1 (TRPV1) mdpi.com.

Pharmacological Effects in Animal Models (Preclinical Investigations)

Preclinical studies using various animal models have demonstrated a range of pharmacological effects attributed to this compound and diosgenin, including anti-inflammatory, antioxidant, lipid-regulating, and neuroprotective activities.

Anti-inflammatory Pathways and Systemic Responses

Diosgenin has demonstrated significant anti-inflammatory effects in various animal models. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 informaticsjournals.co.in. In models of LPS-induced sepsis and acute lung inflammation, diosgenin or its analogues reduced inflammatory responses informaticsjournals.co.in. The anti-inflammatory activity is often linked to the inhibition of the NF-κB pathway, a central regulator of inflammatory gene expression researchgate.netinformaticsjournals.co.insci-hub.senih.govresearchgate.net. Diosgenin can downregulate inflammatory mediators like TNF-α, COX-2, and NF-κB p65 in tissues such as the heart, liver, and brain in animal models of atherosclerosis sci-hub.senih.gov. These effects contribute to the observed systemic anti-inflammatory responses in preclinical settings researchgate.netmdpi.comnih.govnih.gov.

Antioxidant Mechanisms and Mitigation of Oxidative Stress

The antioxidant properties of diosgenin have been extensively studied in animal models. It counteracts oxidative stress by increasing the levels of antioxidant enzymes such as SOD, GSH, and GPx, while lowering the levels of oxidative products like MDA and reactive oxygen species (ROS) researchgate.netnih.govinformaticsjournals.co.in. This is often mediated through the activation of the Nrf2 pathway, which enhances the endogenous antioxidant defense system researchgate.netnih.gov. In diabetic animal models, diosgenin treatment reduced oxidative stress markers and enhanced antioxidant enzyme activities in tissues like the sciatic nerve, dorsal root ganglia (DRG), and serum researchgate.netnih.gov. These findings highlight the role of diosgenin in mitigating oxidative stress in various pathological conditions in preclinical models mdpi.comresearchgate.netnih.govnih.govmdpi.com.

Regulation of Lipid Metabolism and Anti-atherosclerotic Effects

This compound and diosgenin have shown promising effects on lipid metabolism and the progression of atherosclerosis in animal models. They can influence plasma lipid levels, including cholesterol, triglycerides, and fatty acids, through various mechanisms such as inhibiting key enzymes and regulating signaling pathways involved in lipid metabolism dovepress.comresearchgate.net. Studies have indicated that diosgenin can inhibit hepatic cholesterol synthesis and improve HDL levels researchgate.net. Furthermore, diosgenin and its analogs can inhibit the formation of atherosclerotic plaques by regulating systemic lipid metabolism and improving local lipid absorption dovepress.com. This involves inhibiting foam cell formation and cholesterol intake by regulating scavenger receptors and promoting cholesterol efflux researchgate.net. Preclinical studies have demonstrated that diosgenin can ameliorate atherosclerotic progression and suppress inflammatory mediators in relevant tissues in animal models sci-hub.senih.gov.

Neuroprotective Mechanisms and Impact on Neuropathology Models

Preclinical research has extensively investigated the diverse biological activities of this compound and its aglycone, diosgenin, revealing potential therapeutic applications across various disease states. These investigations primarily focus on elucidating the underlying molecular mechanisms in in vitro and in vivo models.

Anti-diabetic Effects and Glucose Homeostasis Modulation

Preclinical studies have demonstrated the anti-diabetic potential of diosgenin, the aglycone of this compound, through various mechanisms impacting glucose homeostasis. Research in diabetic animal models, including both type 1 and type 2 diabetes, has shown its effectiveness in reducing blood glucose levels. researchgate.net Proposed mechanisms for these glucose-lowering actions include the upregulation of hepatic glucokinase and the downregulation of enzymes involved in hepatic gluconeogenesis. researchgate.net Additionally, diosgenin has been shown to increase the activity of hepatic antioxidant enzymes, which may contribute to its beneficial effects in diabetes. researchgate.net

Studies in streptozotocin (B1681764) (STZ)-induced diabetic rats have indicated that administration of diosgenin can lead to a significant decrease in blood glucose levels and an increase in plasma insulin (B600854). frontiersin.orgfrontiersin.org For instance, daily administration of diosgenin at doses of 15, 30, and 60 mg/kg body weight to diabetic rats for 45 days resulted in a significant reduction in bloodstream glucose levels and an increase in plasma insulin compared to control groups. frontiersin.org The transformed actions of key enzymes involved in carbohydrate metabolism in muscle and kidneys were also significantly regressed towards near-normal levels in these studies. frontiersin.org

Further mechanistic investigations suggest that diosgenin may enhance glucose uptake in cells and improve insulin signaling. frontiersin.org Studies have shown that diosgenin treatment significantly increased the phosphorylated expression of key proteins involved in insulin signaling pathways, including estrogen receptor-α (ERα), sarcoma (Src), Akt/protein kinase B, glycogen (B147801) synthase kinase-3β (GSK3β), and the p85 regulatory subunit of phosphatidylinositol 3-kinase (PI3Kp85x). frontiersin.org The expression of GLUT-4, a glucose transporter, was also significantly increased in cells treated with diosgenin. frontiersin.org These findings suggest that diosgenin can reduce insulin resistance, enhance glucose uptake, and promote intracellular glycogen production. frontiersin.orgfrontiersin.org

In a study using a zebrafish model of type II diabetes mellitus induced by streptozotocin, diosgenin at doses of 20 and 40 mg/kg body weight significantly decreased glucose concentration. scispace.com Specifically, glucose levels were reduced from 175.87 mg/dL to 105.68 mg/dL and 82.06 mg/dL at the two doses, respectively. scispace.com

Diosgenin has also been reported to protect against diabetic nephropathy in a high glucose-induced in vitro model of podocyte injury, with investigations exploring its mechanism of action involving the AMP-activated protein kinase (AMPK)/sirtuin 1 (SIRT1)/NF-κB signaling pathway. researchgate.net Furthermore, diosgenin may attenuate non-alcoholic fatty liver disease in type 2 diabetes by regulating SIRT6-related fatty acid uptake in spontaneous diabetic db/db mice. frontiersin.org The activation of the AMPK cascade is believed to be a mechanism for its hepatoprotective effects. frontiersin.org

Antimicrobial and Antifungal Activity Mechanisms

Diosgenin and its derivatives, such as dioscin (a glycosylated form of diosgenin), have demonstrated antimicrobial and antifungal activities in preclinical studies. researchgate.netnih.gov Investigations into the antifungal mechanism of dioscin against Candida albicans cells suggest that it causes fungal membrane damage. nih.gov Studies using propidium (B1200493) iodide assay and calcein-leakage measurement confirmed this membrane damage. nih.gov Furthermore, dioscin was found to disrupt the plasma membrane potential of C. albicans, as indicated by increased fluorescent intensity when cells were stained with potential-sensitive dyes like DiSC(3)(5) and DiBAC(4)(3). nih.gov

Visualization studies using rhodamine-labeled giant unilamellar vesicles (GUVs) mimicking the outer leaflet of the C. albicans plasma membrane showed that the membrane-disruptive action of dioscin led to morphological changes and rhodamine leakage from the GUVs. nih.gov Flow cytometry analysis also revealed a decrease in cell size, supporting the findings from the GUV assay. nih.gov These results collectively suggest that dioscin exerts significant antifungal activity by disrupting the structure of the fungal membrane after invading it, ultimately leading to fungal cell death. nih.gov

Bioconversion processes involving microorganisms like Yarrowia lipolytica P01a can produce glycosylated saponins, including dioscin and protodioscin, from diosgenin. mdpi.com Extracts containing these bioconverted products have shown inhibitory effects against various fungi, including Botrytis cinerea, Alternaria sp., and Aspergillus niger. mdpi.com The proposed metabolic pathway for the biosynthesis of these glycosylated saponins highlights the role of UDP-glucosyltransferases (UGTs) in adding glucose and rhamnose groups to the C-3 hydroxyl position of diosgenin. mdpi.com

Anti-thrombotic and Coagulation Pathway Modulation

Diosgenin and its steroidal saponin (B1150181) derivatives have demonstrated anti-thrombotic activity in preclinical studies. nih.govd-nb.info Research on diosgenyl saponins extracted from Dioscorea zingiberensis has shown anti-thrombotic effects both in vitro and in vivo. nih.gov A synthetic derivative, a disaccharide saponin identified as diosgenyl β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside (compound 3), exhibited notable efficiency in prolonging bleeding time in preclinical models. nih.gov

Further investigation into the mechanisms of compound 3 revealed that it inhibited platelet aggregation and prolonged activated partial thromboplastin (B12709170) time (APTT) in rats. nih.gov It also inhibited factor VIII activities in rats and increased the protection rate against thrombosis in mice in a dose-dependent manner. nih.gov These findings suggest that the anti-thrombotic activity of diosgenyl saponins, particularly compound 3, may be executed through the inhibition of factor VIII activities and platelet aggregation. nih.gov

Diosgenin itself has also been reported to have anti-thrombotic effects. dovepress.com While the specific mechanisms of this compound in modulating coagulation pathways are not as extensively detailed as those for its aglycone and some derivatives in the provided snippets, the observed effects of diosgenyl saponins highlight a potential area for further investigation into the glycosylated form. The coagulation pathway involves a cascade of factors leading to fibrin (B1330869) activation and clot formation. nih.govbloodresearch.or.kr Modulation of key components within this cascade, such as factor VIII and platelet aggregation, represents a direct mechanism by which these compounds can exert anti-thrombotic effects. nih.gov

Future Directions and Emerging Areas in Glyco Diosgenin and Diosgenyl Research

Advancements in Biosynthetic Pathway Elucidation and Genetic Engineering for Sustainable Production

Significant progress has been made in understanding the biosynthetic pathway of diosgenin (B1670711), the aglycone of glyco-diosgenin. Studies have revealed the evolutionary trajectory of this pathway in Dioscorea species and have demonstrated the de novo biosynthesis of diosgenin in heterologous hosts like yeast. nih.gov Key enzymes, such as cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs), play crucial roles in the oxidation, hydroxylation, and glycosylation processes that lead to the synthesis of diosgenin and its glycosides. researchgate.netmdpi.com

Future research aims to further elucidate the intricate details of these pathways and utilize genetic engineering and synthetic biology approaches to enhance the sustainable production of this compound and other valuable diosgenyl saponins (B1172615). Efforts include identifying novel genes involved in diosgenin biosynthesis, such as DzCYP72A12-4 in Dioscorea zingiberensis, which has been shown to play a role in diosgenin biosynthesis and potentially drought adaptability. mdpi.com Metabolic engineering strategies in yeast have successfully achieved diosgenin synthesis, demonstrating the potential for alternative production methods beyond traditional plant extraction. nih.govmdpi.com

Table 1: Examples of Enzymes Involved in Diosgenin Biosynthesis

Enzyme ClassRole in PathwayExamples/Notes
Cytochrome P450 Monooxygenases (CYPs)Oxidation and hydroxylation of steroid backboneInvolved in the origin of the diosgenin pathway; examples like DzCYP72A12-4. nih.govmdpi.com
UDP-Glycosyltransferases (UGTs)Glycosylation of the aglycone at specific positionsInvolved in adding sugar moieties, often at the C3 position. researchgate.netmdpi.comresearchgate.net

Future work will likely involve optimizing these engineered systems to achieve higher yields and exploring other potential host organisms for scalable and cost-effective production. The integration of artificial intelligence-driven synthetic biology techniques is expected to further accelerate the deciphering of synthetic pathway genes and promote large-scale synthesis of glycosylated natural products. researchgate.net

Innovations in Green Extraction and Bioprocess Development for Enhanced Yield and Purity

Traditional extraction methods for saponins from plant sources can be resource-intensive and generate significant waste. Future directions emphasize the development and implementation of green extraction techniques to improve yields, reduce environmental impact, and enhance the purity of this compound and diosgenyl compounds. mdpi.com

Innovations in this area include exploring alternative, environmentally friendly solvents and optimizing extraction parameters such as temperature, pressure, and time. Bioprocess development, particularly the use of enzymatic catalysis, offers a promising green approach for the efficient production of diosgenin from total steroidal saponins. researchgate.net Enzymes like those from Aspergillus oryzae have shown high efficiency in converting steroidal saponins into valuable products like progenin III. science.gov

Research is also focused on developing integrated bioprocesses that combine enzymatic transformations with advanced separation techniques to achieve high purity and yield of target compounds. The use of microbial resources for discovering novel biocatalysts with high efficiency and specificity is a crucial aspect of this research direction. researchgate.net

Rational Design of Novel this compound Derivatives with Enhanced Specificity and Bioactivity

The structural diversity of saponins, arising from variations in the aglycone and sugar moieties, contributes to their wide range of biological activities. nih.gov Future research involves the rational design and synthesis of novel this compound derivatives with enhanced specificity and bioactivity for targeted applications.

Modifications to the carbohydrate moiety, such as replacing d-glucose (B1605176) with amino sugars like d-glucosamine or d-galactosamine, offer opportunities to create derivatives with potentially increased bioactivity and opportunities for further functionalization. mdpi.com The synthesis of N-alkyl and N,N-dialkyl derivatives of diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside has been explored, demonstrating the potential for chemical modifications to influence biological activity. researchgate.net

Understanding the structure-activity relationships (SAR) of diosgenyl saponins is crucial for the rational design of new compounds. nih.govresearchgate.net By identifying the key functional entities and aglycones responsible for specific bioactivities, researchers can design novel derivatives with targeted pharmacological effects and potentially reduced side effects. nih.gov This includes exploring modifications that can improve properties like solubility, stability, and bioavailability. researchgate.net

Exploration of Undiscovered Mechanistic Targets in Complex Biological Systems (Preclinical Focus)

While diosgenyl saponins have shown various biological activities, including anti-inflammatory, antioxidant, and antitumor effects, their precise mechanisms of action in complex biological systems are still being elucidated. science.govmdpi.com Future preclinical research will focus on exploring undiscovered mechanistic targets to gain a deeper understanding of how this compound and its derivatives exert their effects.

This involves utilizing advanced cellular and molecular techniques to identify specific proteins, pathways, and cellular processes modulated by these compounds. For example, studies using molecular docking have explored potential cytoskeletal targets for steroidal glycoalkaloids, suggesting new avenues for investigation. semanticscholar.org Research into the interaction of this compound with membrane proteins, such as its use as a detergent in cryo-EM studies of ATP synthase and ion channels, highlights its potential influence on membrane-associated targets. moleculardimensions.comescholarship.org

Preclinical studies will also likely investigate the effects of diosgenyl compounds in various disease models to uncover their therapeutic potential and the underlying mechanisms. This includes exploring their impact on complex conditions where multi-target interventions may be beneficial. science.gov

Integration of Multi-Omics Technologies for Holistic Understanding of this compound's Biological Impact

The complexity of biological systems necessitates a holistic approach to understand the full impact of this compound. The integration of multi-omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers powerful tools for gaining comprehensive insights into the biological effects of these compounds. mdpi.comnih.govnih.gov

By combining data from different omics levels, researchers can develop a more complete picture of how this compound interacts with biological systems, affecting gene expression, protein profiles, and metabolic pathways. mdpi.comnih.gov This can help identify biomarkers of response, elucidate complex signaling networks, and reveal previously unknown biological processes influenced by diosgenyl compounds. mdpi.comfrontiersin.org

Future research will leverage advanced computational tools and bioinformatics approaches to integrate and analyze these large datasets. mdpi.comnih.gov This will facilitate the identification of key molecular targets and pathways, contributing to a more thorough understanding of this compound's biological impact and supporting the rational development of its therapeutic applications. mdpi.com

Table 2: Multi-Omics Technologies and Their Contribution

Omics TechnologyInformation ProvidedRelevance to this compound Research
GenomicsGenetic makeup and variationsIdentifying genetic factors influencing response to diosgenyl compounds or their biosynthesis. mdpi.com
TranscriptomicsGene expression levelsUnderstanding how this compound affects gene activity and cellular processes. mdpi.comnih.gov
ProteomicsProtein abundance and modificationsIdentifying protein targets and changes in protein expression or modification. mdpi.comnih.gov
MetabolomicsSmall molecule metabolitesAnalyzing metabolic changes induced by this compound and identifying related pathways. mdpi.comnih.gov
GlycomicsStructure and function of glycansUnderstanding the role of glycosylation in the activity and metabolism of diosgenyl compounds. nih.gov

The integration of these technologies is crucial for moving beyond single-molecule studies and understanding the complex interplay of biological factors influenced by this compound, paving the way for more targeted and effective applications. frontiersin.org

Q & A

Q. What advanced statistical methods address variability in this compound's pharmacokinetic studies?

  • Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) for population PK analysis. Bootstrap resampling quantifies parameter uncertainty. Bayesian hierarchical models account for inter-individual variability in absorption/distribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.